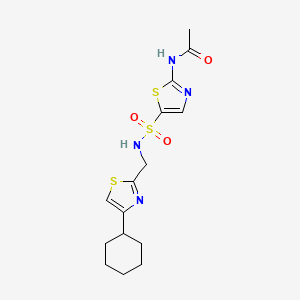

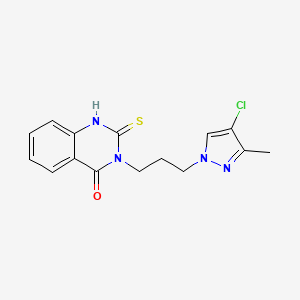

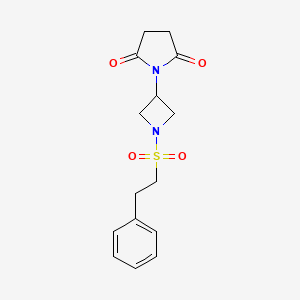

N-(5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide” is a chemical compound with the molecular formula C15H20N4O3S3. It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Molecular Structure Analysis

Thiazole, a key component of this compound, is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications

Antimicrobial Properties

Research has identified the antimicrobial potential of thiazole derivatives, highlighting their effectiveness against a variety of bacterial and fungal strains. For instance, the study by Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Similarly, Baviskar, Khadabadi, and Deore (2013) synthesized N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives, evaluating their antimicrobial activity and establishing feasible structure–activity relationships (Baviskar, Khadabadi, & Deore, 2013).

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer activities. A study by Evren, Yurttaş, Eksellı, and Akalın-Çiftçi (2019) on 5-methyl-4-phenyl thiazole derivatives explored their potential as anticancer agents, showing selective cytotoxicity against human lung adenocarcinoma cells, with some compounds exhibiting high apoptosis percentages (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Mechanism of Action

Target of Action

The primary targets of N-(5-(N-((4-cyclohexylthiazol-2-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide are Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and Phosphatidylinositol 3-kinase catalytic subunit type 3 . These enzymes are involved in the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cell survival, growth, and proliferation.

Mode of Action

The compound interacts with its targets by inhibiting their activity This inhibition disrupts the PI3K pathway, leading to changes in cell survival and growth signals

Biochemical Pathways

The affected biochemical pathway is the PI3K pathway . This pathway is involved in a variety of cellular functions, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Disruption of this pathway can lead to a variety of downstream effects, including altered cell growth and survival.

Pharmacokinetics

Like many other thiazole derivatives, it is expected to have good bioavailability

Result of Action

The result of the compound’s action is the disruption of the PI3K pathway, leading to altered cell growth and survival . This can have a variety of effects at the molecular and cellular level, depending on the specific context in which the compound is used.

properties

IUPAC Name |

N-[5-[(4-cyclohexyl-1,3-thiazol-2-yl)methylsulfamoyl]-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S3/c1-10(20)18-15-16-8-14(24-15)25(21,22)17-7-13-19-12(9-23-13)11-5-3-2-4-6-11/h8-9,11,17H,2-7H2,1H3,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGXMIRFTWMSIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC2=NC(=CS2)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2760567.png)

![4-Fluoro-2-methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2760576.png)

![4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2760580.png)

![N-(cyclopropylmethyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2760582.png)

![1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone](/img/structure/B2760588.png)